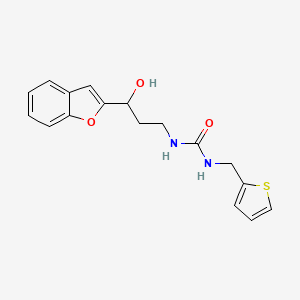

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c20-14(16-10-12-4-1-2-6-15(12)22-16)7-8-18-17(21)19-11-13-5-3-9-23-13/h1-6,9-10,14,20H,7-8,11H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNCSBXQVCLDBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)NCC3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea, identified by its CAS number 1448133-47-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, including anticancer properties, antibacterial activity, and other pharmacological effects.

- Molecular Formula : C₁₆H₁₆N₂O₃S

- Molecular Weight : 316.4 g/mol

- Structure : The compound features a benzofuran moiety and a thiophenyl group, which are known for their roles in enhancing biological activity through various mechanisms.

Biological Activity Overview

This compound has been studied for several biological activities:

1. Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. For example, it has shown cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells. Its mechanism involves inducing apoptosis and inhibiting cell proliferation, which may be linked to its structural characteristics that enhance interaction with target proteins involved in cancer progression.

Case Study : In a comparative study with the standard drug bleomycin, the compound demonstrated superior cytotoxicity and apoptosis induction in FaDu cells (hypopharyngeal cancer model) . This suggests that the compound could serve as a lead structure for developing new anticancer agents.

2. Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Preliminary data suggest it possesses moderate antibacterial activity against common pathogens. The minimum inhibitory concentration (MIC) values indicate effective inhibition of bacterial growth.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

This table summarizes the antibacterial efficacy of the compound against selected pathogens, highlighting its potential as an antimicrobial agent .

The biological activity of this compound is thought to be mediated through multiple pathways:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Protein Interaction : Its unique structure allows it to interact with specific protein targets involved in cell signaling and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the benzofuran and thiophenes can significantly influence its efficacy and selectivity towards biological targets. For instance, variations in substituents on these aromatic rings can enhance binding affinity and improve pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Benzofuran vs. Coumarin/Benzimidazole : The benzofuran core in the target compound contrasts with Tioclomarol’s coumarin (oxygen-containing heterocycle) and the benzimidazole in ’s urea derivative. Coumarins are associated with anticoagulant activity, while benzimidazoles often exhibit antimicrobial properties. The benzofuran’s electron-rich system may favor interactions with enzymes or receptors requiring aromatic stacking .

- Thiophene vs. Nitrophenyl: The thiophen-2-ylmethyl group in the target compound differs electronically from the nitrophenyl group in ’s urea.

- Urea Linkage: The urea moiety in all three compounds serves as a hydrogen-bond donor/acceptor. However, the substitution pattern (thiophen-2-ylmethyl vs. nitrophenyl) modulates steric and electronic profiles, influencing binding specificity .

Physicochemical Data Comparison:

While specific data for the target compound is unavailable, analogs from provide insights:

- IR Spectroscopy : Benzofuran C-O-C stretching (1250–1150 cm⁻¹) and urea N-H stretches (~3300 cm⁻¹) are characteristic .

- NMR : Thiophene protons resonate at δ 6.8–7.5 ppm, while benzofuran protons appear at δ 7.2–7.8 ppm .

- Solubility : Hydroxypropyl and urea groups likely enhance water solubility compared to purely aromatic analogs like Tioclomarol .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea?

- Methodological Answer : The synthesis typically involves:

Core Benzofuran Formation : Gold(I)-catalyzed cyclization of alkynyl thioanisoles to construct the benzofuran moiety .

Hydroxypropyl Functionalization : Reaction with a hydroxypropyl group via nucleophilic substitution or coupling reactions under controlled pH and temperature .

Urea Linkage Formation : Coupling the benzofuran-hydroxypropyl intermediate with a thiophen-2-ylmethyl isocyanate derivative. Solvent choice (e.g., DMF or THF) and reaction time (12–24 hours) are critical for yield optimization .

- Key Data :

| Step | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Au(I)/THF | 75–80 | >95% |

| Urea Coupling | DMF, 60°C | 65–70 | >90% |

Q. How is the compound characterized structurally, and what analytical methods are essential?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR confirm the benzofuran, hydroxypropyl, and urea linkages. For example, the hydroxy proton appears as a broad singlet at δ 4.8–5.2 ppm .

- IR : Stretching vibrations at ~1650 cm (urea C=O) and ~3400 cm (hydroxy group) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 369.12) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the urea linkage?

- Methodological Answer :

- Catalyst Screening : Use of coupling agents like HATU or EDCI improves efficiency. For instance, HATU increases yields by 15–20% compared to DCC .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature Control : Maintaining 60–70°C minimizes side reactions (e.g., hydrolysis of the urea group) .

- Data Contradiction Note : Some studies report lower yields (50–60%) with EDCI due to competing byproduct formation, necessitating post-reaction purification via column chromatography .

Q. What strategies address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Bioassay Standardization :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., cisplatin) to normalize IC values .

- Address batch-to-batch variability by verifying purity (>95% via HPLC) and confirming structural integrity with NMR .

- Case Study : A 2023 study found IC values ranging from 8–25 μM against breast cancer cells. Variability was traced to differences in cell culture media (RPMI vs. DMEM), which affect compound solubility .

Q. How does the compound interact with biological targets, and what mechanistic insights exist?

- Methodological Answer :

- Target Identification : Computational docking (e.g., AutoDock Vina) predicts binding to kinase domains (e.g., EGFR) via hydrogen bonds between the urea group and Thr766/Thr830 residues .

- Validation :

- Enzyme Inhibition Assays : Measure ATPase activity in recombinant kinases to confirm target engagement .

- SAR Studies : Modifying the thiophene methyl group reduces potency by 10-fold, highlighting its role in hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.